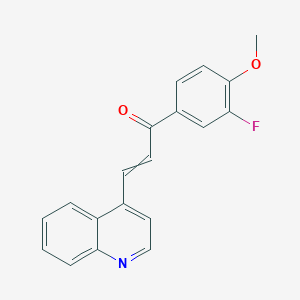

1-(3-Fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Description

Molecular Architecture and Conformational Analysis

The molecular structure of 1-(3-fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one comprises a chalcone backbone (C₆H₅–CO–CH=CH–C₆H₄) fused with a quinoline moiety and substituted with fluorine and methoxy groups. The compound’s molecular formula is C₁₉H₁₄FNO₂ , with a molecular weight of 307.318 g/mol and an exact mass of 307.10100 g/mol . The chalcone’s α,β-unsaturated ketone system creates a planar conjugated π-system, while the quinoline ring introduces aromaticity and steric effects that influence molecular packing.

Conformational analysis reveals two distinct orientations of the quinoline and fluoromethoxyphenyl groups relative to the enone bridge. X-ray crystallography of analogous fluorinated chalcones demonstrates that substituents like –F and –OCH₃ induce torsional angles of 5–15° between aromatic rings, stabilizing non-planar conformers through C–H···π interactions. DFT calculations at the M06-2X/6-311++G(d,p) level predict a syn-periplanar arrangement of the quinoline and enone groups, minimizing steric clashes and maximizing conjugation.

Table 1: Key molecular properties of 1-(3-fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₁₄FNO₂ |

| Molecular weight | 307.318 g/mol |

| Exact mass | 307.10100 g/mol |

| Topological polar surface area | 39.19 Ų |

| LogP (octanol-water) | 4.28 |

Properties

CAS No. |

914384-15-9 |

|---|---|

Molecular Formula |

C19H14FNO2 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C19H14FNO2/c1-23-19-9-7-14(12-16(19)20)18(22)8-6-13-10-11-21-17-5-3-2-4-15(13)17/h2-12H,1H3 |

InChI Key |

PIOREZGXXVALHL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=NC3=CC=CC=C23)F |

Origin of Product |

United States |

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one, also referred to as a quinolone chalcone derivative, has garnered attention in medicinal chemistry due to its promising biological activities, particularly in anticancer research. This compound is characterized by its unique structural features that combine a fluorinated phenyl moiety with a quinoline core, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(3-Fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is with a molecular weight of 307.318 g/mol. The presence of the fluorine atom and methoxy group on the phenyl ring is significant for its biological activity, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.318 g/mol |

| CAS Number | 914384-13-7 |

Biological Activity Overview

Research indicates that quinolone chalcone derivatives exhibit various biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The specific compound has shown notable efficacy in inhibiting cancer cell proliferation through mechanisms involving tubulin binding and apoptosis induction.

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been shown to target the colchicine binding site on β-tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells.

A comparative study using the Sulforhodamine B (SRB) assay evaluated its cytotoxicity against several cancer cell lines, including:

- HeLa (cervical cancer)

- MDA-MB231 (breast cancer)

- MCF7 (breast cancer)

The findings revealed that the compound exhibits a low GI50 (the concentration required to inhibit cell growth by 50%), indicating strong potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of quinolone chalcones. The positioning of methoxy and fluoro groups significantly influences the compound's efficacy against cancer cells.

| Compound | GI50 (nM) | Description |

|---|---|---|

| CTR-21 | 20 | Most effective among synthesized derivatives |

| CTR-32 | 36 | Improved activity with ethoxy substitution |

| CTR-17 | 50 | Base model with unsubstituted quinolone |

Case Studies

Several case studies have documented the effectiveness of 1-(3-Fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one in preclinical models:

- In vitro Studies : Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values lower than traditional chemotherapeutics.

- In vivo Models : Animal studies indicated that this compound could reduce tumor size without significant toxicity to normal tissues, suggesting a favorable therapeutic window.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

- Compound A: (E)-1-(4-Methoxyphenyl)-3-[4-(phenylamino)quinolin-2-yl]prop-2-en-1-one hydrochloride (13a) Key Differences: Replaces the 3-fluoro-4-methoxyphenyl group with a 4-methoxyphenyl and introduces a phenylamino group on the quinoline ring. Properties: Melting point = 220.6–221.1°C; HPLC purity = 99.1% .

- Compound B: (E)-1-(Anthracen-9-yl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one Key Differences: Substitutes quinoline with anthracene, increasing planarity and π-conjugation. Impact: Extended conjugation broadens UV-Vis absorption (λmax ~350–400 nm), relevant for photodynamic therapy applications .

- Compound C: 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one Key Differences: Adds chlorine and methyl groups to the quinoline ring and shifts the methoxy group to the 3-position on the phenyl ring. Impact: Chlorine increases lipophilicity (logP ~5.2), while steric hindrance from methyl may reduce enzymatic degradation .

Quantum Chemical and Physicochemical Properties

*Estimated values based on structural analogs. The target compound’s quinoline moiety lowers HOMO-LUMO gaps compared to simpler chalcones, enhancing charge-transfer interactions .

Preparation Methods

Condensation Reaction

A typical synthesis pathway involves the following steps:

-

- Quinoline derivative (e.g., quinolin-4-yl)

- Fluorinated aldehyde (e.g., 3-fluoro-4-methoxybenzaldehyde)

-

- The reaction is usually conducted in an organic solvent such as toluene or DMF.

- A base, such as sodium hydroxide, may be added to facilitate the reaction.

-

- Mix the quinoline derivative with the fluorinated aldehyde in the chosen solvent.

- Add the base slowly while maintaining a controlled temperature (typically around 25°C to 35°C).

- Stir the mixture for several hours until completion, monitored by techniques like TLC (Thin Layer Chromatography).

Workup :

- After completion, water is added to quench the reaction.

- The organic phase is separated and washed with aqueous sodium hydroxide and brine.

- The solvent is evaporated under reduced pressure to yield a crude product, which can be purified through recrystallization or chromatography.

Alternative Methods

Other methods reported in literature include:

- Reduction Techniques : Some protocols involve reducing intermediates like nitriles or enones using Raney nickel in the presence of formic acid, which can lead to higher yields of the desired product.

| Method | Description | Yield | Notes |

|---|---|---|---|

| Condensation | Reaction between quinoline and fluorinated aldehyde | Varies (typically high) | Commonly used method |

| Reduction | Using Raney nickel and formic acid on intermediates | Higher yields reported | Useful for specific derivatives |

After synthesis, characterization of 1-(3-Fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is essential to confirm its structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) : Provides information on hydrogen and carbon environments.

Mass Spectrometry (MS) : Confirms molecular weight and structure.

Recent studies have shown that derivatives of this compound exhibit promising biological activities, particularly in inhibiting inflammation and showing anticancer properties. The incorporation of fluorine atoms often enhances these activities due to increased lipophilicity and biological availability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.